molecular formula C10H9BrF3NO B14057726 1-(2-Amino-3-(trifluoromethyl)phenyl)-1-bromopropan-2-one

1-(2-Amino-3-(trifluoromethyl)phenyl)-1-bromopropan-2-one

Cat. No.: B14057726
M. Wt: 296.08 g/mol
InChI Key: XGDBKYZIXCYOBT-UHFFFAOYSA-N
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Description

1-(2-Amino-3-(trifluoromethyl)phenyl)-1-bromopropan-2-one is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a bromopropanone moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of bromine and a suitable catalyst to achieve the bromination reaction under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-3-(trifluoromethyl)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

1-(2-Amino-3-(trifluoromethyl)phenyl)-1-bromopropan-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-(trifluoromethyl)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic regions of proteins and enzymes. The amino group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: 1-(2-Amino-3-(trifluoromethyl)phenyl)-1-bromopropan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications .

Biological Activity

1-(2-Amino-3-(trifluoromethyl)phenyl)-1-bromopropan-2-one is an organic compound notable for its unique chemical structure, which includes an amino group, a trifluoromethyl group, and a bromopropanone moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

  • Molecular Formula : C10H9BrF3NO
  • Molecular Weight : 296.08 g/mol
  • IUPAC Name : 1-[2-amino-3-(trifluoromethyl)phenyl]-1-bromopropan-2-one
  • Canonical SMILES : CC(=O)C(C1=C(C(=CC=C1)C(F)(F)F)N)Br

The trifluoromethyl group enhances the compound's lipophilicity, facilitating interactions with hydrophobic regions of proteins and enzymes. The amino group can engage in hydrogen bonding with biological targets, potentially influencing their activity and function .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The mechanism involves:

  • Hydrophobic Interactions : The trifluoromethyl group increases the compound's affinity for lipid environments, allowing it to penetrate cell membranes more effectively.
  • Hydrogen Bonding : The amino group aids in forming hydrogen bonds with target proteins, which may modulate their functional states.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in cancer therapy.

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-715.63Induction of apoptosis via caspase activation
U-9374.5Cell cycle arrest at G1 phase
A5490.12 - 2.78Increased p53 expression and apoptosis induction

The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values reflecting higher potency. For instance, the compound demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line, comparable to established chemotherapeutics like doxorubicin .

Case Studies

In a specific study involving MCF-7 cells, flow cytometry analysis revealed that treatment with this compound led to increased levels of cleaved caspase-3, indicating activation of the apoptotic pathway. Additionally, molecular docking studies suggested strong interactions between the compound and key amino acid residues in target proteins, reinforcing its potential as a therapeutic agent .

Properties

Molecular Formula

C10H9BrF3NO

Molecular Weight

296.08 g/mol

IUPAC Name

1-[2-amino-3-(trifluoromethyl)phenyl]-1-bromopropan-2-one

InChI

InChI=1S/C10H9BrF3NO/c1-5(16)8(11)6-3-2-4-7(9(6)15)10(12,13)14/h2-4,8H,15H2,1H3

InChI Key

XGDBKYZIXCYOBT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)C(F)(F)F)N)Br

Origin of Product

United States

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